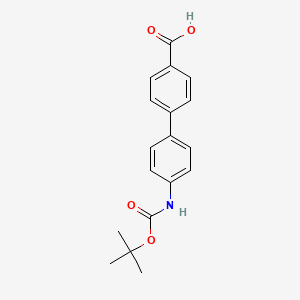

4'-(Boc-amino)-biphenyl-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-(Boc-amino)-biphenyl-4-carboxylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and peptidomimetics. The presence of the Boc (tert-butyloxycarbonyl) group suggests that it is used as a protected form of an amino acid, which is a common strategy in peptide synthesis to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of related biphenyl carboxylic acids has been described in the literature. For instance, substituted biphenyl-4-carboxylic acids have been synthesized through various methods, which could potentially be adapted for the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid . Additionally, a method for preparing Boc-aminoacyloxymethyl phenylacetic acids has been reported, which involves esterification, Collins oxidation, and oxidation with sodium chlorite, achieving overall yields between 58 to 69% . This method could potentially be modified for the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of biphenyl-based amino acids has been studied to understand their potential to nucleate beta-sheet structures in peptides. The design of these molecules, such as 3'-(aminoethyl)-2-biphenylpropionic acid and 2-amino-3'-biphenylcarboxylic acid, allows them to form intramolecular hydrogen bonds, which is crucial for stabilizing certain secondary structures in peptides . The molecular structure of 4'-(Boc-amino)-biphenyl-4-carboxylic acid would likely exhibit similar characteristics conducive to peptide structuring.

Chemical Reactions Analysis

The Boc group in 4'-(Boc-amino)-biphenyl-4-carboxylic acid is a protective group that can be removed under acidic conditions, allowing the amino group to participate in subsequent chemical reactions, such as peptide bond formation. The biphenyl moiety could also influence the reactivity and the physical properties of the compound. For example, the ortho-substituent on phenylboronic acid has been shown to play a key role in catalyzing dehydrative condensation between carboxylic acids and amines, which is a reaction relevant to peptide bond formation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4'-(Boc-amino)-biphenyl-4-carboxylic acid are not detailed in the provided papers, the properties of similar biphenyl-based amino acids have been investigated. These studies include the examination of their hydrogen bonding capabilities, which is an important factor in determining solubility, melting point, and other physical properties . The presence of the Boc group would also affect the compound's solubility and stability, making it more resistant to certain chemical conditions until deprotection is desired .

Applications De Recherche Scientifique

Nanometer-Sized Amino Acids for Molecular Rods

The unnatural amino acid Abc2K, a water-soluble variant of 4‘-amino-[1,1‘-biphenyl]-4-carboxylic acid (Abc), has been used as a nanometer-length building block for creating water-soluble molecular rods. These rods have exceptional size and can be prepared in lengths up to ten nanometers (Gothard, Rao, & Nowick, 2007).

Building Blocks for Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, shows potential in pseudopeptide synthesis. It allows for the selective reaction with different protecting groups, facilitating peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).

Synthesis of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule related to 4'-(Boc-amino)-biphenyl-4-carboxylic acid, is used in synthesizing peptidomimetics and biologically active compounds based on the triazole scaffold. This includes compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Improvements in Peptide Synthesis Methods

Advancements in peptide synthesis methods, including the use of protected derivatives of amino acids like 4'-(Boc-amino)-biphenyl-4-carboxylic acid, have been significant. These improvements offer better yield and ease of synthesis (Johnson, 1970).

Conformational Locking in Peptide Design

Bicyclo[3.2.0]heptane used as a core structure for conformational locking in peptides, including N-Boc-protected derivatives, is an example of how derivatives of 4'-(Boc-amino)-biphenyl-4-carboxylic acid contribute to innovative peptide design (Vorberg, Trapp, Carreira, & Müller, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIQVSAEHFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627667 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Boc-amino)-biphenyl-4-carboxylic acid | |

CAS RN |

222986-59-6 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)